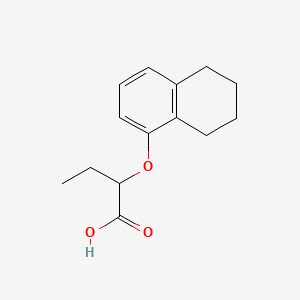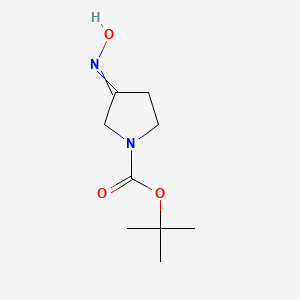
ENTEROTOXIN TYPE B, STAPHYLOCOCCUS AUREUS
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This toxin is a common cause of food poisoning, leading to symptoms such as severe diarrhea, nausea, and intestinal cramping within a few hours of ingestion . Enterotoxin type B is highly stable and can remain active even after the contaminating bacteria are killed, withstanding boiling at 100°C for a few minutes . It functions as a superantigen, causing the immune system to release a large amount of cytokines, leading to significant inflammation .
准备方法
Synthetic Routes and Reaction Conditions: Enterotoxin type B is typically prepared from Staphylococcus aureus strain S6 using dye ligand chromatography . The preparation involves isolating the toxin from bacterial cultures grown under specific conditions that promote toxin production.
Industrial Production Methods: Industrial production of enterotoxin type B involves large-scale fermentation of Staphylococcus aureus. The bacteria are cultured in bioreactors under controlled conditions to maximize toxin yield. The toxin is then purified using techniques such as chromatography and filtration to ensure high purity and activity .
化学反应分析
Types of Reactions: Enterotoxin type B primarily undergoes protein-protein interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with major histocompatibility complex class II molecules and T-cell receptors, leading to the activation of a significant fraction of T-cells .
Common Reagents and Conditions: The interactions of enterotoxin type B with immune system components do not typically involve chemical reagents. Instead, these interactions occur under physiological conditions within the host organism.
Major Products Formed: The primary outcome of enterotoxin type B interactions is the activation of immune cells, leading to the release of cytokines and other inflammatory mediators .
科学研究应用
Enterotoxin type B has several scientific research applications, including:
Toxicology: Researchers use enterotoxin type B to understand the mechanisms of food poisoning and toxic shock syndrome.
Biotechnology: The toxin is employed in the development of diagnostic assays for detecting Staphylococcus aureus contamination in food and clinical samples.
Pharmacology: Enterotoxin type B serves as a model for developing therapeutic agents that can modulate the immune response.
作用机制
Enterotoxin type B exerts its effects by functioning as a superantigen. It binds to major histocompatibility complex class II molecules on antigen-presenting cells and specific regions of T-cell receptors . This binding leads to the activation of a large number of T-cells, resulting in the release of cytokines and a significant inflammatory response . The toxin’s ability to activate such a large fraction of T-cells is responsible for its potent effects and its role in conditions like toxic shock syndrome .
相似化合物的比较
Enterotoxin type A: Another toxin produced by Staphylococcus aureus, also causing food poisoning but with different immunological properties.
Toxic shock syndrome toxin: A related toxin that causes toxic shock syndrome through similar superantigenic mechanisms.
Streptococcal pyrogenic exotoxins: Toxins produced by Streptococcus pyogenes with similar superantigenic properties.
Uniqueness: Enterotoxin type B is unique in its stability and ability to withstand high temperatures, making it a persistent threat in food safety . Its potent superantigenic activity also distinguishes it from other toxins, leading to severe immune responses and making it a valuable tool in immunological research .
属性
CAS 编号 |
11100-45-1 |
|---|---|
分子式 |
C24H31N3O7 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




